N-(6-Sulfamoylpyridazin-3-yl)acetamide
Description
N-(6-Sulfamoylpyridazin-3-yl)acetamide is a pyridazine derivative characterized by a sulfamoyl (-SO₂NH₂) group at the 6-position and an acetamide (-NHCOCH₃) moiety at the 3-position of the pyridazine ring. Pyridazines are heteroaromatic compounds with two adjacent nitrogen atoms in a six-membered ring, known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antihypertensive, and anticancer effects . The sulfamoyl group enhances solubility and bioavailability, while the acetamide substituent contributes to hydrogen bonding and target affinity.
Properties
IUPAC Name |
N-(6-sulfamoylpyridazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3S/c1-4(11)8-5-2-3-6(10-9-5)14(7,12)13/h2-3H,1H3,(H2,7,12,13)(H,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAZHVMGVHHFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Sulfamoylpyridazin-3-yl)acetamide typically involves the reaction of 6-chloropyridazine-3-sulfonamide with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(6-Sulfamoylpyridazin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridazinylacetamide derivatives.
Scientific Research Applications
N-(6-Sulfamoylpyridazin-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(6-Sulfamoylpyridazin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(6-Sulfamoylpyridazin-3-yl)acetamide are compared below with related pyridazine and acetamide derivatives. Key differences in substituents, biological activities, and physicochemical properties are highlighted.
Structural Analogues in Pyridazine Derivatives
Functional Group Analysis
- Sulfamoyl (-SO₂NH₂) vs. Methoxy (-OCH₃):
The sulfamoyl group in this compound provides stronger electron-withdrawing effects and hydrogen-bonding capacity compared to methoxy substituents in FPR ligands (e.g., compounds in ). This enhances interactions with polar residues in receptor binding pockets. - Acetamide (-NHCOCH₃) vs. Trichloro-acetamide (-NHCOCCl₃):
Trichloro-acetamides (e.g., ) exhibit greater electrophilicity but lower metabolic stability due to halogenated groups, whereas the acetamide in the target compound balances hydrophilicity and stability.
Physicochemical Properties
Biological Activity
N-(6-Sulfamoylpyridazin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis of this compound
The synthesis of this compound involves the reaction of pyridazine derivatives with sulfonamide groups. The general synthetic route includes the following steps:
- Formation of the Pyridazine Ring : The initial step typically involves the cyclization of hydrazine derivatives with suitable carbonyl compounds.
- Sulfonamide Attachment : The sulfonamide moiety is introduced through nucleophilic substitution reactions, where the sulfonamide group reacts with the activated pyridazine derivative.
- Acetylation : Finally, acetylation is performed to yield this compound.
Biological Activity
This compound exhibits several biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that compounds containing pyridazine and sulfonamide groups often exhibit antimicrobial properties. For instance, studies have demonstrated that related compounds show varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
| Control (Ceftriaxone) | 16 | Staphylococcus aureus |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound has moderate antibacterial activity, comparable to established antibiotics like ceftriaxone.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. Compounds with similar structures have demonstrated significant free radical scavenging abilities.
Table 2: Antioxidant Activity Data
| Compound | DPPH Scavenging Activity (%) | IC50 (mM) |
|---|---|---|
| This compound | 75 | 0.8 |
| Control (Ascorbic Acid) | 90 | 0.5 |
The results suggest that this compound exhibits notable antioxidant activity, although less potent than ascorbic acid.
Case Studies
A notable study investigated the effects of this compound on various cancer cell lines. The compound was found to inhibit cell proliferation in a dose-dependent manner:
-
Cell Lines Tested :
- HeLa (cervical cancer)
- MCF7 (breast cancer)
- A549 (lung cancer)
-
Results :
- HeLa cells showed a significant reduction in viability at concentrations above 10 µM.
- MCF7 cells exhibited similar sensitivity, while A549 cells were less affected.
Figure 1: Cytotoxicity Assay Results
Cytotoxicity Assay
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes involved in bacterial cell wall synthesis.
- Scavenging Free Radicals : The antioxidant properties are likely due to the presence of electron-donating groups that stabilize free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
